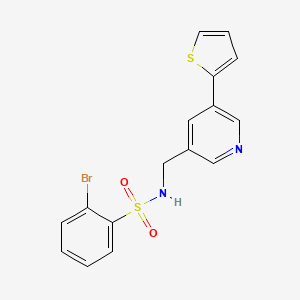

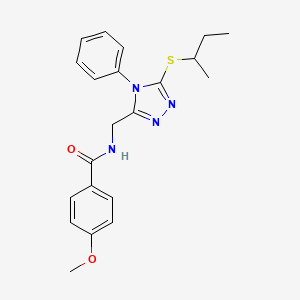

![molecular formula C26H31N3O5S2 B3005730 (Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 865174-61-4](/img/structure/B3005730.png)

(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a benzothiazole derivative. Benzothiazoles are heterocyclic compounds with a benzene ring fused to a thiazole ring. They are known for their diverse biological activities and are used in medicinal chemistry .

Molecular Structure Analysis

The compound contains an allyl group, which is a common conjugated system. The true structure of the conjugated allyl carbocation is a hybrid of the two resonance structures, so the positive charge is delocalized over the two terminal carbons. This delocalization stabilizes the allyl carbocation, making it more stable than a normal primary carbocation .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, allylic carbocations are known to be involved in various reactions. For example, 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Applications De Recherche Scientifique

Synthesis and Structural Studies : Thiazole derivatives, closely related to the compound , have been synthesized and structurally studied. For instance, ethyl 3-acylamino-4-amino-2,3-dihydro-2-iminothiazole-5-carboxylates, similar in structure, have been prepared and their structures solved using X-ray crystallography (Cocco, Congiu, Onnis, & Ianelli, 2004).

Chemical Reactions and Derivatives : Various reactions involving similar compounds have been explored, leading to the formation of different derivatives. For example, ethyl 4-allylthioureido-3-aryl-2-imino-4-thiazoline-5-carboxylates, which bear resemblance to the compound , have been used to synthesize 9H-3-aryl-6,7-dihydrobisthiazolo[3,2-a:4′,5′-d]pyrimidine-2(3H),9-diones (Singh, Singh, DeWan, & Narang, 1970).

Anticancer Activity : Some thiazole derivatives have been evaluated for their anticancer activity. For instance, ethyl 2-(3-allylthioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a compound structurally similar, showed potential as a building block in synthesizing new heterocycles with potent anticancer activity (Abdel-Motaal, Alanzy, & Asem, 2020).

Biological Activities : Other derivatives, like 4-ethyl carboxylate-5-imino-3-thiomethyl benzothiazolo[2,3-C]-1,2,4-triazepine, have been synthesized and found to exhibit significant biological activities such as analgesic and CNS depressant activity (Kuberkar & Baheti, 2003).

Orientations Futures

The future research directions could involve studying the biological activity of this compound, given that many benzothiazole derivatives have shown promising biological activities . Further optimization of the compound to improve its activity and reduce any potential toxicity could also be a focus of future research.

Propriétés

IUPAC Name |

ethyl 2-[4-(dipropylsulfamoyl)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31N3O5S2/c1-5-15-28(16-6-2)36(32,33)21-12-9-19(10-13-21)24(30)27-26-29(17-7-3)22-14-11-20(18-23(22)35-26)25(31)34-8-4/h7,9-14,18H,3,5-6,8,15-17H2,1-2,4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZZNLSNKJXEIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OCC)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

529.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 3-allyl-2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-(6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3005647.png)

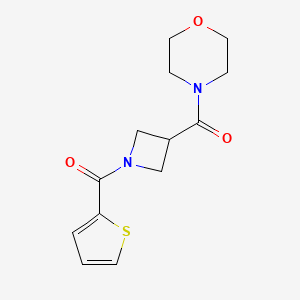

![1-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione](/img/structure/B3005655.png)

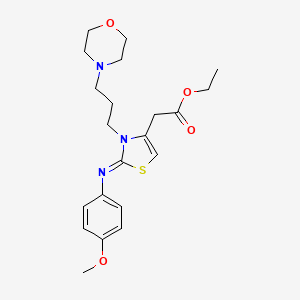

![Ethyl 6-benzyl-2-(2-(naphthalen-1-yl)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3005659.png)

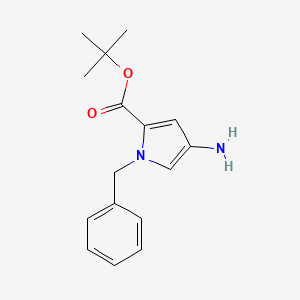

![tert-butyl [7-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetate](/img/structure/B3005660.png)

![1-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-3-(2-methylphenyl)urea](/img/structure/B3005669.png)